molecular formula C8H13NO B6281814 6-azaspiro[2.6]nonan-7-one CAS No. 1312455-82-5

6-azaspiro[2.6]nonan-7-one

Cat. No.: B6281814
CAS No.: 1312455-82-5
M. Wt: 139.2
InChI Key:
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Description

6-azaspiro[2.6]nonan-7-one is a chemical compound that belongs to the spiroketone family. It possesses a unique chemical structure characterized by a spirocyclic framework, which contributes to its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-azaspiro[2.6]nonan-7-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials followed by cyclization under specific conditions. For example, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of spirocyclic intermediates, which are then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-azaspiro[2.6]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-azaspiro[2.6]nonan-7-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-azaspiro[2.6]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.

    2-oxa-7-azaspiro[3.5]nonane: A related compound with an expanded spirocyclic framework.

Uniqueness

6-azaspiro[2.6]nonan-7-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1312455-82-5

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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